![molecular formula C11H21NO3 B14488522 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol CAS No. 64445-06-3](/img/structure/B14488522.png)
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol typically involves the reaction of piperidine with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. One common method includes the use of an acid catalyst to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may modulate serotonergic and glutamatergic systems, contributing to its antinociceptive and anti-inflammatory effects . Additionally, its antioxidant properties may play a role in reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol include:
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, ®-
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (S)-
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a piperidine ring and a dioxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
64445-06-3 |
|---|---|
Formule moléculaire |
C11H21NO3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C11H21NO3/c1-11(2)14-8-10(15-11)7-12-5-3-9(13)4-6-12/h9-10,13H,3-8H2,1-2H3 |
Clé InChI |
YIOXFNXSGNUOLS-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CN2CCC(CC2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


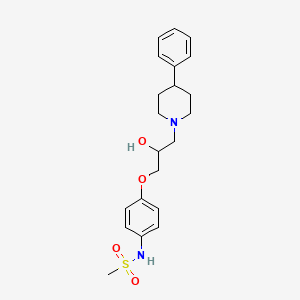
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)
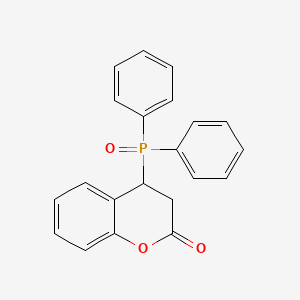
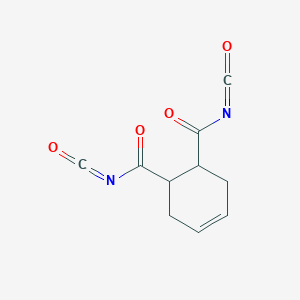
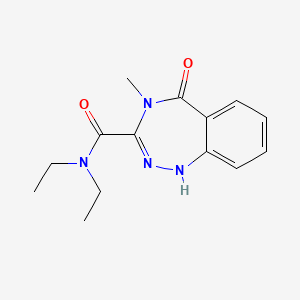
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
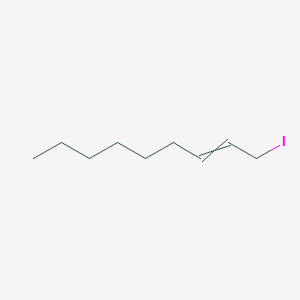
![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
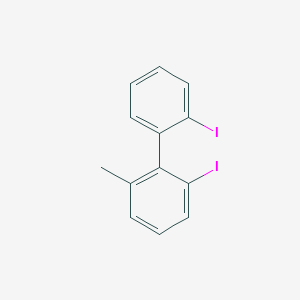
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)

![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
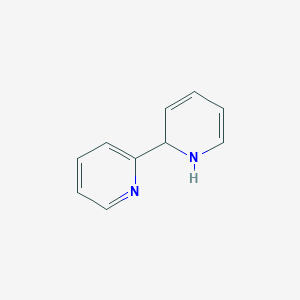
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
